3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN5/c1-13-3-2(4(7)12-13)10-6(8)11-5(3)9/h1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQFEVSCLQAMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Annulation and Chloro Group Introduction
Annulation of the pyrimidine ring onto the preformed pyrazole core constitutes the next critical phase. A two-step sequence involving cyclocondensation followed by chloro substitution has been documented. In one embodiment, 3-bromo-5-methylpyrazole-4-amine undergoes reaction with trichloromethyl cyanide (Cl₃CCN) in the presence of a tertiary amine base (e.g., triethylamine) to form the pyrazolo[4,3-d]pyrimidine scaffold. The reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic cyanide carbon, followed by cyclization with elimination of hydrogen chloride.
N-Methylation and Protecting Group Considerations
N-methylation at the 1-position of the pyrazole ring is typically performed early in the synthesis to avoid competing reactions at later stages. Dimethyl sulfate or methyl iodide serves as the alkylating agent, with reactions conducted in the presence of a weak base (e.g., potassium carbonate) in polar solvents like acetone or DMF. Yields exceeding 85% have been reported for this step when using methyl iodide at 50–60°C with rigorous exclusion of moisture.
Protection of the 7-amino group during subsequent bromination and chlorination steps is often necessary to prevent undesired side reactions. tert-Butoxycarbonyl (Boc) protection has been successfully employed, with deprotection achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting other functional groups.
Optimization of Reaction Parameters and Scale-Up Considerations
Critical parameters influencing yield and purity across synthetic steps include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 60–80°C (annulation) | Higher temps favor cyclization |
| 40–60°C (bromination) | Prevents decomposition | |
| Solvent Polarity | DMF > AcCN > THF | Polar aprotic enhances nucleophilicity |
| Reaction Time | 4–8 hours (POCl₃ step) | Prolonged time increases substitution |
| Catalyst Loading | 5 mol% InCl₃ (spiro) | Reduces side reactions |
| pH Control | 6.5–7.5 (workup) | Prevents acid/base decomposition |
Scale-up challenges predominantly arise from exothermic reactions during bromination and chlorination steps. Patent literature recommends gradual reagent addition and efficient cooling systems to maintain temperature control in industrial settings. Purification via column chromatography on silica gel remains the standard for laboratory-scale synthesis, while recrystallization from ethanol/water mixtures (3:1 v/v) proves effective for larger batches.
Mechanistic Insights and Side Reaction Mitigation
The bromination mechanism proceeds through electrophilic aromatic substitution, with CuBr acting as a Lewis acid to generate Br⁺ species. Para-directing effects of the amino group in early intermediates ensure precise positioning of the bromine atom. Competing side reactions, such as di-bromination or ring-opening, are suppressed by maintaining stoichiometric control (1.05–1.1 eq Br₂ equivalents) and low temperatures (<60°C).
During pyrimidine annulation, the formation of regioisomeric byproducts represents a significant concern. Computational studies suggest that the use of bulky bases (e.g., diisopropylethylamine) favors cyclization at the 4-position of the pyrazole through steric steering effects. Kinetic trapping of the desired isomer via rapid crystallization from the reaction mixture has been successfully implemented to enhance regioselectivity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications in treating various diseases, particularly cancer.
- Molecular Formula: CHBrClN
- Molecular Weight: 240.49 g/mol
- CAS Number: 123456-78-9 (hypothetical for this example)
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The key steps include:
- Formation of the Pyrazolo-Pyrimidine Core : Utilizing cyclization reactions between appropriate precursors.
- Bromination and Chlorination : Introducing bromine and chlorine substituents through electrophilic aromatic substitution.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo-containing compounds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Bromo-5-chloro... | MDA-MB-231 (Breast) | 5.0 | Induces apoptosis via caspase activation |
| 3-Bromo-5-chloro... | HepG2 (Liver) | 6.5 | Microtubule destabilization |
| 3-Bromo-5-chloro... | A549 (Lung) | 7.0 | Cell cycle arrest in G2/M phase |
The compound exhibits a mechanism that includes microtubule destabilization and induction of apoptosis, making it a candidate for further development as an anticancer agent .
Other Biological Activities
Beyond anticancer effects, compounds in the pyrazolo family have been reported to possess:
- Antibacterial Activity : Effective against various bacterial strains.
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
These activities suggest a broader therapeutic potential for this compound beyond oncology.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of several pyrazolo derivatives on MDA-MB-231 cells. The results indicated that specific structural modifications significantly enhanced their potency. The study reported that compounds with halogen substitutions at strategic positions exhibited superior growth inhibition compared to their non-halogenated counterparts .
Structure-Based Drug Design
Using molecular docking studies, researchers have explored the binding affinity of 3-bromo-5-chloro derivatives to key enzymes involved in cancer progression. The findings suggest that these compounds can effectively interact with targets such as dihydroorotate dehydrogenase (DHODH), which is crucial for nucleotide synthesis in rapidly dividing cells .
Q & A
Q. Example Table: Synthesis Optimization Parameters
| Parameter | Effect on Yield/Quality | Reference |
|---|---|---|
| Temperature (110°C) | Higher purity, moderate yield | |
| DMF as solvent | Improved solubility of intermediates | |
| TFA catalysis | Accelerates cyclization |
How can researchers resolve contradictions in reported NMR data for structurally similar pyrazolo-pyrimidine derivatives?
Advanced Research Question
Discrepancies in NMR data (e.g., chemical shifts for NH or aromatic protons) often arise from solvent effects, tautomerism, or substituent electronic interactions. For example:
- Solvent effects : DMSO-d6 induces proton exchange broadening for NH groups, while CDCl3 may resolve splitting .
- Tautomerism : Pyrazolo-pyrimidines exhibit annular tautomerism, altering peak positions. Computational modeling (DFT) can predict dominant tautomers .
- Substituent effects : Electron-withdrawing groups (e.g., Br, Cl) deshield adjacent protons, shifting peaks downfield .
Q. Methodological Recommendation :
- Compare data in identical solvents.
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
What strategies are effective for enhancing the stability of this compound during storage?
Basic Research Question
Stability is influenced by:
Q. Advanced Consideration :
How can computational methods predict the biological activity of this compound against kinase targets?
Advanced Research Question
Structure-activity relationship (SAR) modeling can prioritize targets:
Docking studies : Align the compound with kinase ATP-binding pockets (e.g., JAK2, A2A receptors) using AutoDock Vina .
Pharmacophore mapping : Halogens (Br, Cl) often enhance hydrophobic interactions; the pyrimidine core mimics adenine .
MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
Validation : Compare with known inhibitors (e.g., pyrazolo-triazolo-pyrimidines ).
What analytical techniques are critical for confirming the purity and structure of this compound?
Basic Research Question
Q. Advanced Tip :
Why do reaction yields vary significantly when modifying substituents on the pyrazolo-pyrimidine core?
Advanced Research Question
Steric and electronic effects of substituents impact reactivity:
Q. Case Study :
- 5-(Thiophen-2-yl) derivatives achieve 70% yield vs. 38% for furan derivatives due to better leaving-group ability .
How can researchers mitigate side reactions during functionalization of the pyrimidine ring?
Advanced Research Question
Common side reactions include overhalogenation or ring-opening. Mitigation strategies:
- Low-temperature halogenation (e.g., –10°C for Br/Cl addition) .
- Protecting groups : Use Boc or Fmoc for amine protection during alkylation .
- Stoichiometry control : Limit reagent excess (1.1 eq.) to prevent polysubstitution .
What are the safety and handling protocols for this compound given its halogenated structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
